

AB8939: A Dual-Action Agent Targeting Cancer Stem Cells in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AB8939

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and early clinical data on **AB8939**, a novel investigational agent with a dual mechanism of action targeting both the bulk tumor population and cancer stem cells (CSCs) in acute myeloid leukemia (AML). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the scientific rationale and technical details supporting the development of **AB8939**.

Core Mechanism of Action

AB8939 is a synthetic, small-molecule drug that exhibits a dual mechanism of action critical for its anti-leukemic activity. It functions as both a potent microtubule destabilizer and an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme prominently expressed in cancer stem cells.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Microtubule Destabilization

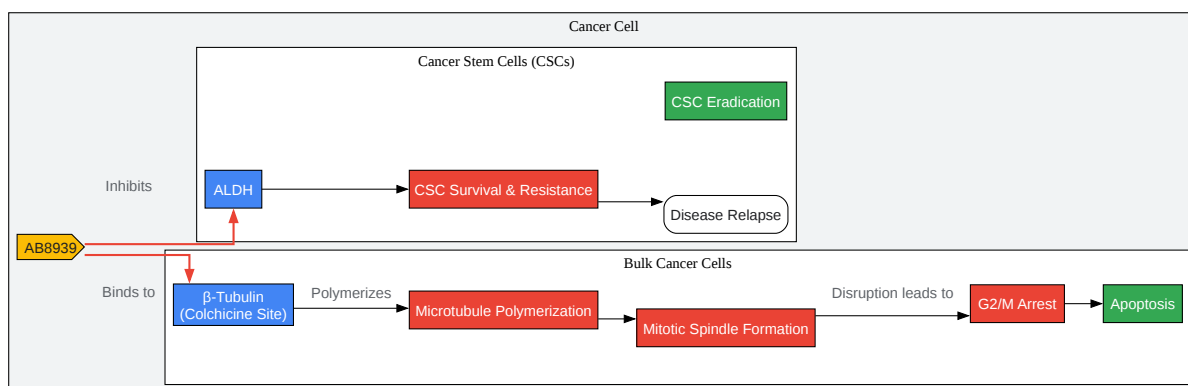
AB8939 binds to the colchicine-binding site on the β -subunit of tubulin.[\[4\]](#) This interaction prevents the polymerization of tubulin into microtubules, which are essential for mitotic spindle formation during cell division.[\[5\]](#) The disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly proliferating cancer cells.[\[4\]](#)

[\[5\]](#) A key advantage of **AB8939** is its ability to circumvent common multidrug resistance mechanisms, such as those mediated by P-glycoprotein (Pgp) and myeloperoxidase (MPO),

which often limit the efficacy of other microtubule-targeting agents like taxanes and vinca alkaloids.[4][6][7]

Targeting Cancer Stem Cells via ALDH Inhibition

In addition to its effect on microtubule dynamics, **AB8939** targets the cancer stem cell population by inhibiting aldehyde dehydrogenase (ALDH).[1][2] ALDH enzymes, particularly ALDH1A1 and ALDH2, are crucial for the survival and maintenance of CSCs, which are often quiescent and resistant to conventional chemotherapies, contributing to disease relapse.[1][3] By inhibiting ALDH, **AB8939** is thought to specifically eradicate these resilient leukemia stem cells, potentially leading to more durable remissions.[2]



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Figure 1: Dual mechanism of action of **AB8939**.

Preclinical Data

A summary of the key preclinical findings for **AB8939** is presented below, including in vitro potency and in vivo efficacy in AML models.

In Vitro Activity

AB8939 has demonstrated potent anti-proliferative activity across a range of AML subtypes and in cell lines resistant to standard-of-care agents.

Cell Line/Patient Samples	Key Characteristics	IC50 (AB8939)	Comparator IC50	Reference
AML Patient Blasts (n=?)	Collected at diagnosis or relapse	Majority: 1.4 nM - 1.0 μ M	Cytarabine (Ara-C): 66% of Ara-C resistant blasts were sensitive to AB8939	[8]
Doxorubicin-Resistant MES-SA/Dx5	Pgp-overexpressing sarcoma cell line	\leq 10 nM	-	[4][9]
Cytarabine-Resistant MOLM14	AML cell line	Dose-dependent G2/M arrest (2-20 nM)	-	[4]
HCT116	Colorectal tumor cell line	90% in G2/M phase at 10 nM	-	[4]

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

AB8939 has shown significant anti-leukemic activity in vivo, particularly in models resistant to standard therapies.

PDX Model	Treatment	Key Outcomes	Reference
Ara-C Resistant AML PDX	AB8939 (single agent)	Significantly decreased blasts in blood and bone marrow; decreased tumor growth relative to Ara-C.	[6]
Azacitidine Resistant AML PDX	AB8939 (single agent)	Substantially decreased blasts in blood, bone marrow, and spleen relative to azacitidine.	[6]
AMKL26 (AMKL model)	AB8939 (single agent)	Near eradication of blasts in bone marrow (6 out of 8 mice).	[8]
MECOM-rearrangement PDX	AB8939 + Vidaza	Synergistic effect, leading to a complete response.	[10]

Clinical Development

AB8939 is currently being evaluated in a Phase I/II clinical trial (NCT05211570, Study AB18001) for patients with relapsed or refractory AML and refractory myelodysplastic syndrome.[11][12]

Early Clinical Findings

Preliminary data from the Phase I portion of the study have shown promising signals of activity:

- A patient with relapsed/refractory AML who had failed prior treatment with azacitidine and harbored a high-risk MECOM gene rearrangement experienced a significant reduction in bone marrow blasts from 55% to 5% after one cycle of low-dose **AB8939**. [13][14]
- The initial stages of the Phase 1 trial, determining the maximum tolerated dose for 3-day and 14-day consecutive treatments, have been completed.[2]

- The drug has been granted Orphan Drug Designation for the treatment of AML by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[\[3\]](#)
[\[15\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of **AB8939** are outlined below.

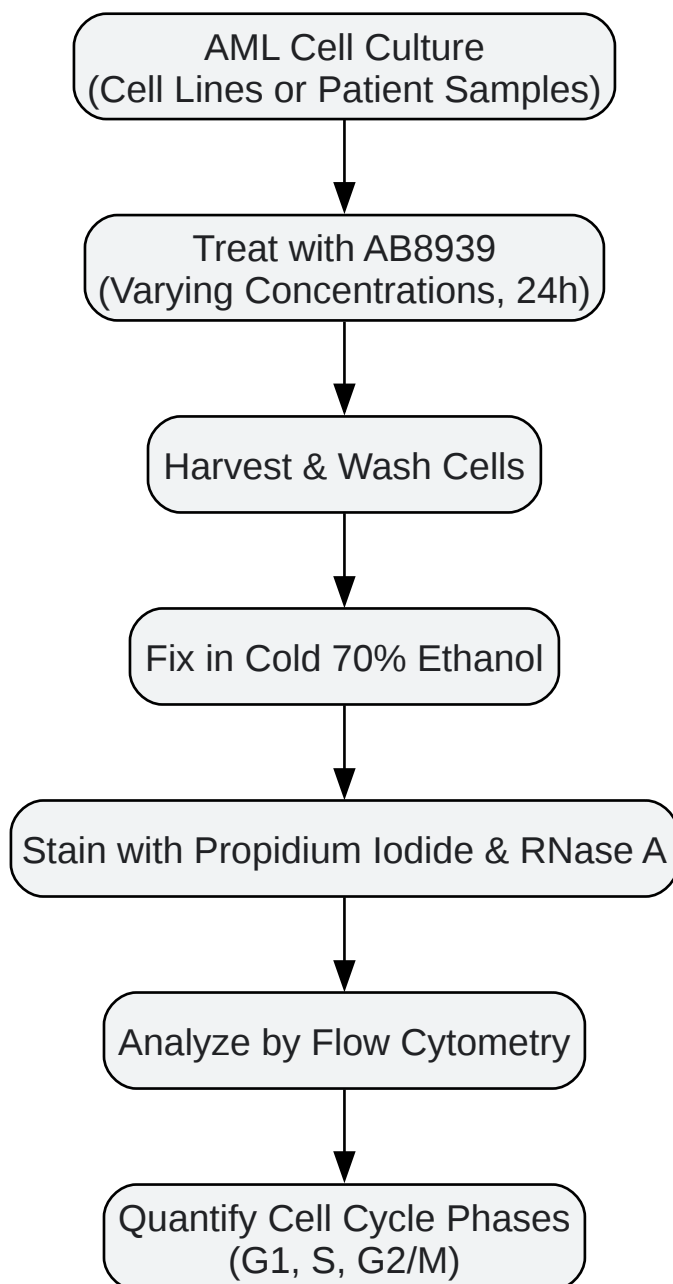
In Vitro Cell Proliferation/Viability Assay

- Cell Isolation: Acute myeloid leukemia blasts were isolated from patient peripheral blood and/or bone marrow samples using standard density gradient centrifugation.[\[8\]](#)
- Cell Culture: Isolated mononuclear cells or cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Drug Treatment: Cells were treated with various concentrations of **AB8939** or comparator agents (e.g., cytarabine) for 48 hours.[\[8\]](#)
- Viability Assessment: Cell proliferation and viability were assessed using a standard method such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).
- Data Analysis: IC50 values were calculated by plotting the percentage of viable cells against the log concentration of the drug and fitting the data to a four-parameter logistic curve.

Cell Cycle Analysis

- Cell Treatment: Cells (e.g., HCT116, MOLM14) were treated with various concentrations of **AB8939** for 24 hours.[\[4\]](#)
- Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
- Staining: Fixed cells were washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
- Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.

- Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was determined using cell cycle analysis software.



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Figure 2: Workflow for cell cycle analysis.

Microtubule Integrity Assay

- Cell Culture: 3T3NIH cells were cultured on coverslips.[4]

- Drug Treatment: Cells were treated with **AB8939** (e.g., 100 nM) for a specified time (e.g., 1 hour).[4]
- Immunofluorescence Staining:
 - Cells were fixed with paraformaldehyde and permeabilized with Triton X-100.
 - Cells were incubated with a primary antibody against α -tubulin.
 - Following washing, cells were incubated with a fluorescently-labeled secondary antibody.
 - The actin network can be co-stained using fluorescently-labeled phalloidin.[4]
- Microscopy: Coverslips were mounted on slides and imaged using a fluorescence microscope.

In Vitro Microtubule Polymerization Assay

- Assay Principle: This assay measures the effect of a compound on the polymerization of purified tubulin in vitro, typically by monitoring the change in light scattering or fluorescence.
- Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescence-enhancing buffer is prepared.
- Drug Addition: **AB8939** is added at various concentrations.
- Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).
- Measurement: The increase in fluorescence or light scattering is monitored over time using a plate reader.
- Data Analysis: The rate and extent of polymerization in the presence of **AB8939** are compared to a vehicle control to determine the inhibitory effect. A 50% inhibition of in vitro microtubule polymerization was observed at around 1 μ M for **AB8939**.[4]

Patient-Derived Xenograft (PDX) Models

- Model Establishment: Patient-derived AML cells are engrafted into immunodeficient mice (e.g., NSG mice).[10]
- Treatment: Once leukemia is established (as determined by monitoring peripheral blood for human CD45+ cells), mice are randomized into treatment and control groups. **AB8939** is administered, often intravenously, alone or in combination with other agents like cytarabine or azacitidine.[6]
- Monitoring: Animal body weight and overall health are monitored regularly. The progression of leukemia is monitored by quantifying the percentage of human leukemic blasts (hCD45+) in peripheral blood, bone marrow, and spleen at specified time points post-grafting.[6]
- Efficacy Endpoints: Key endpoints include the reduction in leukemic burden in various tissues and overall survival.[6][10]



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Figure 3: General workflow for PDX model studies.

Conclusion

AB8939 is a promising therapeutic candidate for AML with a novel, dual mechanism of action that targets both bulk tumor cells and the leukemia stem cell population. Its ability to overcome common drug resistance mechanisms, coupled with encouraging early clinical data in high-risk patients, warrants its continued investigation. The data summarized in this guide provide a strong rationale for the ongoing clinical development of **AB8939** as a potential new treatment paradigm for patients with acute myeloid leukemia.

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- To cite this document: BenchChem. [AB8939: A Dual-Action Agent Targeting Cancer Stem Cells in Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605186#ab8939-targeting-of-cancer-stem-cells]

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